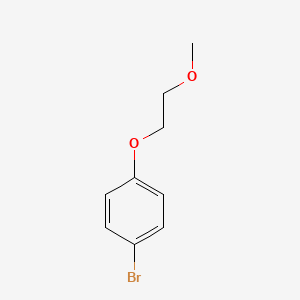

1-Bromo-4-(2-methoxyethoxy)benzene

Description

1-Bromo-4-(2-methoxyethoxy)benzene (CAS: 30752-19-3) is an aromatic compound featuring a bromine atom and a 2-methoxyethoxy substituent on a benzene ring. Its molecular formula is C₉H₁₁BrO₂, with a molecular weight of 231.09 g/mol. The 2-methoxyethoxy group (-OCH₂CH₂OCH₃) introduces both ether and methoxy functionalities, influencing its solubility, reactivity, and applications in organic synthesis.

Properties

IUPAC Name |

1-bromo-4-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKTZKYEOYBUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298225 | |

| Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39255-23-7 | |

| Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39255-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-methoxyethoxy)benzene can be synthesized through the reaction of 4-bromophenol with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide under an inert atmosphere of nitrogen .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-(2-methoxyethoxy)benzene has several key applications across various fields:

1. Organic Synthesis

- Intermediate in Synthesis: It serves as a crucial intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly useful in the production of liquid crystals and specialty chemicals .

2. Medicinal Chemistry

- Pharmaceutical Development: The compound is explored for its potential use in drug discovery, particularly for developing brominated drug candidates. Its structural features may enhance biological activity against certain targets.

3. Biological Studies

- Enzyme Interaction Studies: It is used as a probe to investigate enzyme-catalyzed reactions and biological pathways involving brominated compounds. Studies have indicated potential interactions with metabolic enzymes relevant to therapeutic applications .

4. Material Science

- Liquid Crystals: Utilized in the synthesis of liquid crystals due to its unique molecular structure, which can affect the physical properties of materials .

Data Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Used in pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Potential drug candidate | Explored for interactions with biological targets |

| Biological Studies | Investigates enzyme interactions | Relevant for conditions like Alzheimer’s disease |

| Material Science | Synthesis of liquid crystals | Affects physical properties of materials |

Case Studies

-

Cytotoxicity Assessment:

- A study investigated the cytotoxic effects of this compound on various cell lines, revealing potential anti-cancer properties that warrant further exploration in therapeutic contexts.

-

Enzyme Inhibition Studies:

- Research focused on the compound's ability to inhibit acetylcholinesterase, suggesting its relevance in treating neurodegenerative diseases such as Alzheimer's.

- Synthesis of Liquid Crystals:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-methoxyethoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-4-(2-methoxyethoxy)benzene with structurally related brominated aryl ethers, focusing on substituent effects, physical properties, and reactivity.

Key Observations:

Substituent Effects on Reactivity: The 2-methoxyethoxy group enhances solubility in polar solvents, facilitating its use in solution-phase reactions . Fluorinated substituents (e.g., trifluoromethoxy, pentafluoroethoxy) increase thermal stability and lipophilicity, making these compounds valuable in agrochemicals . Ethynyl groups enable regioselective cross-couplings (e.g., Sonogashira reactions) for constructing conjugated systems .

Synthetic Utility :

- 1-Bromo-4-(difluoromethoxy)benzene achieves high yields (up to 93%) in Pd-catalyzed arylations with heteroarenes, underscoring its versatility in drug discovery .

- 1-Bromo-4-(methoxymethoxy)benzene is a protected intermediate, enabling selective deprotection strategies in multistep syntheses .

Physical Properties: Fluorinated derivatives exhibit higher densities (e.g., 1.677 g/cm³ for trifluoromethoxy) compared to non-fluorinated analogs, impacting their handling in industrial processes .

Notes

Contradictions in Synthesis: While this compound is synthesized via nucleophilic substitution , fluorinated analogs often require halogen exchange or direct fluorination under stringent conditions . Purification methods vary: non-fluorinated compounds are often distilled, whereas fluorinated derivatives require column chromatography .

Safety Considerations :

- Fluorinated bromobenzenes may release toxic HF gas under harsh conditions, necessitating specialized handling .

Market Trends :

- The trifluoromethoxy derivative is experiencing market growth due to demand in pharmaceuticals, driven by its bioactivity and patentability .

Biological Activity

1-Bromo-4-(2-methoxyethoxy)benzene, with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol, is an organic compound characterized by the presence of a bromine atom attached to a benzene ring and a 2-methoxyethoxy substituent. This unique structure influences its biological activity, particularly its interactions with biological macromolecules and cellular processes.

The compound features a brominated aromatic structure that enhances its reactivity through mechanisms such as electrophilic aromatic substitution. The methoxyethoxy group increases the compound's solubility and facilitates its absorption through biological membranes, affecting pharmacokinetics and bioavailability .

This compound can form reactive intermediates that interact with various cellular components. These interactions can influence biochemical pathways, leading to potential cytotoxic effects depending on concentration and exposure duration. The lipophilic nature of the compound suggests it may readily penetrate cell membranes, thus impacting cellular functions .

Biological Activity

The biological activities associated with this compound are primarily linked to its electrophilic nature. Brominated compounds are known to exhibit various biological effects, including:

- Cytotoxicity : At certain concentrations, this compound can induce cell death through mechanisms that involve oxidative stress and disruption of cellular integrity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Inflammatory Response Modulation : Similar brominated compounds have been shown to influence inflammatory pathways, potentially affecting conditions like asthma and other inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological implications of brominated aromatic compounds, including this compound:

- Cytotoxicity Assessment : A study demonstrated that exposure to varying concentrations of brominated compounds resulted in dose-dependent cytotoxic effects on cultured cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis.

- Enzyme Activity : Research indicated that brominated benzene derivatives could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

- Inflammation Studies : In models of airway inflammation, brominated compounds were shown to modulate leukocyte infiltration and cytokine release, suggesting their potential role in inflammatory diseases .

Comparative Analysis

The following table summarizes the properties and activities of related brominated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | Cytotoxicity, enzyme inhibition |

| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | Similar activities as above |

| 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | C₉H₈BrClO₂ | Increased solubility, potential cytotoxicity |

| 1-Bromo-4-(2-bromoethoxy)benzene | C₈H₈Br₂O | Enhanced reactivity and cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.